Cas no 1060259-78-0 (4-butoxy-N-{4-2-oxo-2-(pyrrolidin-1-yl)ethylphenyl}benzamide)

4-butoxy-N-{4-2-oxo-2-(pyrrolidin-1-yl)ethylphenyl}benzamide 化学的及び物理的性質
名前と識別子
-
- 4-butoxy-N-{4-2-oxo-2-(pyrrolidin-1-yl)ethylphenyl}benzamide
- 4-butoxy-N-[4-(2-oxo-2-pyrrolidin-1-ylethyl)phenyl]benzamide
- F5097-0017
- 4-butoxy-N-{4-[2-oxo-2-(pyrrolidin-1-yl)ethyl]phenyl}benzamide
- AKOS024497589
- VU0635152-1
- 4-butoxy-N-(4-(2-oxo-2-(pyrrolidin-1-yl)ethyl)phenyl)benzamide
- 1060259-78-0
- CCG-279563
-
- インチ: 1S/C23H28N2O3/c1-2-3-16-28-21-12-8-19(9-13-21)23(27)24-20-10-6-18(7-11-20)17-22(26)25-14-4-5-15-25/h6-13H,2-5,14-17H2,1H3,(H,24,27)
- InChIKey: BZMGRTCZSNBTMN-UHFFFAOYSA-N
- ほほえんだ: C(NC1=CC=C(CC(=O)N2CCCC2)C=C1)(=O)C1=CC=C(OCCCC)C=C1
計算された属性
- せいみつぶんしりょう: 380.20999276g/mol
- どういたいしつりょう: 380.20999276g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 28
- 回転可能化学結合数: 8
- 複雑さ: 488
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 58.6Ų
- 疎水性パラメータ計算基準値(XlogP): 3.9
4-butoxy-N-{4-2-oxo-2-(pyrrolidin-1-yl)ethylphenyl}benzamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F5097-0017-3mg |
4-butoxy-N-{4-[2-oxo-2-(pyrrolidin-1-yl)ethyl]phenyl}benzamide |
1060259-78-0 | 3mg |
$63.0 | 2023-09-10 | ||
Life Chemicals | F5097-0017-5mg |
4-butoxy-N-{4-[2-oxo-2-(pyrrolidin-1-yl)ethyl]phenyl}benzamide |
1060259-78-0 | 5mg |
$69.0 | 2023-09-10 | ||
Life Chemicals | F5097-0017-50mg |
4-butoxy-N-{4-[2-oxo-2-(pyrrolidin-1-yl)ethyl]phenyl}benzamide |
1060259-78-0 | 50mg |
$160.0 | 2023-09-10 | ||
Life Chemicals | F5097-0017-30mg |
4-butoxy-N-{4-[2-oxo-2-(pyrrolidin-1-yl)ethyl]phenyl}benzamide |
1060259-78-0 | 30mg |
$119.0 | 2023-09-10 | ||
Life Chemicals | F5097-0017-75mg |
4-butoxy-N-{4-[2-oxo-2-(pyrrolidin-1-yl)ethyl]phenyl}benzamide |
1060259-78-0 | 75mg |
$208.0 | 2023-09-10 | ||
Life Chemicals | F5097-0017-2mg |
4-butoxy-N-{4-[2-oxo-2-(pyrrolidin-1-yl)ethyl]phenyl}benzamide |
1060259-78-0 | 2mg |
$59.0 | 2023-09-10 | ||
Life Chemicals | F5097-0017-25mg |
4-butoxy-N-{4-[2-oxo-2-(pyrrolidin-1-yl)ethyl]phenyl}benzamide |
1060259-78-0 | 25mg |
$109.0 | 2023-09-10 | ||
Life Chemicals | F5097-0017-40mg |
4-butoxy-N-{4-[2-oxo-2-(pyrrolidin-1-yl)ethyl]phenyl}benzamide |
1060259-78-0 | 40mg |
$140.0 | 2023-09-10 | ||
Life Chemicals | F5097-0017-10μmol |
4-butoxy-N-{4-[2-oxo-2-(pyrrolidin-1-yl)ethyl]phenyl}benzamide |
1060259-78-0 | 10μmol |
$69.0 | 2023-09-10 | ||
Life Chemicals | F5097-0017-15mg |
4-butoxy-N-{4-[2-oxo-2-(pyrrolidin-1-yl)ethyl]phenyl}benzamide |
1060259-78-0 | 15mg |
$89.0 | 2023-09-10 |
4-butoxy-N-{4-2-oxo-2-(pyrrolidin-1-yl)ethylphenyl}benzamide 関連文献
-
Panpan Su,Yash Boyjoo,Shiyang Bai J. Mater. Chem. A, 2019,7, 19415-19422
-
Sheng-Guang Ban,Xiao-Hua Liu,Tao Ling,Cun-Ku Dong,Jing Yang,Xi-Wen Du RSC Adv., 2016,6, 2500-2503
-
Christof Geßner,Dmytro Denysenko,Björn Bredenkötter,Fabienne Gschwind,Katharina M. Fromm,Wojciech Nitek,Elias Klemm,Dirk Volkmer Dalton Trans., 2013,42, 6909-6921
-
Bo Wang,Thomas Blin,Aleksandr Käkinen,Xinwei Ge,Emily H. Pilkington,John F. Quinn,Michael R. Whittaker,Pu Chun Ke,Feng Ding Polym. Chem., 2016,7, 6875-6879
-
A. Soncini,P. W. Fowler,I. Černušak,E. Steiner Phys. Chem. Chem. Phys., 2001,3, 3920-3923
-
Yanqing Cong,Xiang Chen,Wanxing Wang,Shi-Wen Lv New J. Chem., 2021,45, 21278-21284
-
Valerie G. Brunton,Duncan Graham,Karen Faulds Analyst, 2020,145, 7225-7233
-
Carsten Glock,Helmar Görls,Matthias Westerhausen Chem. Commun., 2012,48, 7094-7096
-
Rutusmita Mishra,Neeladrisingha Das,Ritu Varshney,Kriti Juneja,Debabrata Sircar,Partha Roy Food Funct., 2021,12, 6603-6625
-
S. Ahmed Chem. Commun., 2009, 6421-6423
4-butoxy-N-{4-2-oxo-2-(pyrrolidin-1-yl)ethylphenyl}benzamideに関する追加情報
Introduction to 4-butoxy-N-{4-2-oxo-2-(pyrrolidin-1-yl)ethylphenyl}benzamide (CAS No. 1060259-78-0) and Its Emerging Applications in Chemical Biology
4-butoxy-N-{4-2-oxo-2-(pyrrolidin-1-yl)ethylphenyl}benzamide, identified by its unique Chemical Abstracts Service (CAS) number 1060259-78-0, represents a structurally sophisticated molecule with significant potential in the realm of chemical biology and pharmaceutical research. This compound belongs to a class of benzamide derivatives characterized by a butoxy substituent and a pyrrolidinyl moiety, which together contribute to its distinctive pharmacological profile. The presence of these functional groups not only influences its solubility and bioavailability but also modulates its interactions with biological targets, making it a subject of intense interest for researchers exploring novel therapeutic interventions.
The butoxy group at the 4-position of the benzamide core introduces hydrophobicity, enhancing the compound's ability to cross biological membranes. This feature is particularly advantageous in drug design, as it improves permeability through cell membranes, a critical factor for achieving effective intracellular concentrations. Concurrently, the pyrrolidin-1-yl substituent at the 2-position of the ethylphenyl ring adds another layer of complexity to the molecule's pharmacophore. Pyrrolidine scaffolds are well-documented for their role in modulating enzyme activity and receptor binding, often serving as key structural elements in medicinal chemistry.
The benzamide moiety itself is a well-established pharmacophore in medicinal chemistry, known for its ability to interact with various biological targets, including enzymes and receptors. The specific arrangement of atoms in 4-butoxy-N-{4-2-oxo-2-(pyrrolidin-1-yl)ethylphenyl}benzamide suggests potential applications in modulating pathways associated with inflammation, pain perception, and neurodegeneration. Recent studies have highlighted the importance of benzamide derivatives in developing treatments for neurological disorders, where precise modulation of receptor activity can lead to therapeutic benefits.
One of the most compelling aspects of this compound is its potential as an inhibitor of proteases involved in inflammatory pathways. Proteases such as caspases and matrix metalloproteinases (MMPs) play pivotal roles in processes ranging from wound healing to cancer progression. By targeting these enzymes, 4-butoxy-N-{4-2-oxo-2-(pyrrolidin-1-yl)ethylphenyl}benzamide may offer a mechanism to regulate inflammatory responses without eliciting off-target effects associated with broader-spectrum inhibitors. This specificity is crucial for developing safe and effective therapeutics.
In addition to its anti-inflammatory potential, preliminary computational studies suggest that this compound may exhibit properties relevant to central nervous system (CNS) disorders. The combination of the butoxy group and the pyrrolidin-1-yl moiety could facilitate blood-brain barrier penetration, a critical requirement for treating neurological conditions. Furthermore, the benzamide core's interaction with neurotransmitter receptors has been implicated in modulating mood and cognitive function. These findings align with emerging research on neuroprotective agents that target multiple pathways simultaneously.
The synthesis and characterization of 4-butoxy-N-{4-2-oxo-2-(pyrrolidin-1-yl)ethylphenyl}benzamide have been refined through advances in organic synthesis techniques. Modern methodologies allow for precise control over regioselectivity and stereoselectivity, ensuring that the final product retains its intended pharmacological properties. High-throughput screening (HTS) has further accelerated the discovery process by enabling rapid evaluation of thousands of compounds for activity against biological targets. This approach has been instrumental in identifying lead candidates for further development.
Recent breakthroughs in structure-based drug design have enhanced our understanding of how small molecules interact with biological macromolecules. Techniques such as X-ray crystallography and nuclear magnetic resonance (NMR) spectroscopy provide high-resolution images of molecular interactions at an atomic level. These insights have been applied to optimize 4-butoxy-N-{4-2-oxo-2-(pyrrolidin-1-yl)ethylphenyl}benzamide's binding affinity by fine-tuning its structure based on crystallographic data from target proteins. Such structural refinements are essential for improving drug efficacy and reducing side effects.
The compound's potential extends beyond traditional therapeutic applications; it may also serve as a valuable tool in chemical biology research. By studying its interactions with biological targets, researchers can gain deeper insights into disease mechanisms and develop new experimental paradigms. For instance, fluorescence-based assays using labeled derivatives could help elucidate dynamic processes within cells, offering a window into how cellular pathways regulate physiological functions.
The development pipeline for 4-butoxy-N-{4-2-oxo-2-(pyrrolidin-1-yl)ethylphenyl}benzamide is still nascent but holds promise for future clinical translation. Preclinical studies are underway to evaluate its safety profile and pharmacokinetic properties in animal models. These studies are critical for determining whether the compound can progress to human trials without significant toxicity concerns. If successful, it could pave the way for clinical trials targeting specific indications where its unique properties would be most beneficial.
The role of computational chemistry in optimizing this compound cannot be overstated. Molecular modeling techniques predict how changes in structure will affect binding affinity and metabolic stability, allowing researchers to make informed decisions during lead optimization. Machine learning algorithms have further accelerated this process by identifying promising analogs based on large datasets derived from past experiments. Such innovations are transforming drug discovery into a more data-driven endeavor.
In conclusion,4-butoxy-N-{4-2-o x o - 2 - ( p y r r o l i d i n - 1 - y l ) e t h y l p h e n y l } b e n z a m i d e (CAS No. 1060259 - 78 - 0) represents a compelling example of how structural complexity can yield novel pharmacological properties with broad therapeutic implications. Its unique combination of functional groups positions it as a promising candidate for treating inflammatory diseases and neurological disorders while serving as an invaluable tool in chemical biology research. As our understanding of molecular interactions continues to evolve, compounds like this will play an increasingly pivotal role in advancing human health through innovative drug design strategies.
1060259-78-0 (4-butoxy-N-{4-2-oxo-2-(pyrrolidin-1-yl)ethylphenyl}benzamide) 関連製品
- 2624108-40-1((3R)-piperidin-3-ylmethanesulfonyl fluoride hydrochloride)
- 128583-06-2(2-(benzylsulfanyl)-6-fluoropyridine)
- 2375267-70-0(1-[(4-Chlorophenyl)methoxy]piperidin-4-one)
- 418785-68-9(4-fluoro-N-(furan-2-ylmethyl)-2-methylaniline)
- 182054-69-9(2-(Hydroxymethyl)nicotinonitrile)
- 899955-33-0(N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N'-2-(dimethylamino)-2-(4-methylphenyl)ethylethanediamide)
- 1251617-59-0(6-({(4-methoxyphenyl)methylcarbamoyl}methyl)-7-oxo-6H,7H-1,2thiazolo4,5-dpyrimidine-3-carboxamide)
- 2228138-03-0(2-1-(1,3-dimethyl-1H-pyrazol-4-yl)cyclobutylacetic acid)
- 2228556-26-9(1-1-(3-fluoro-4-nitrophenyl)cyclopropylethan-1-ol)
- 2229680-90-2(3-(2,6-dichloropyridin-4-yl)prop-2-en-1-ol)